The synthesis of Ethyl N-Boc-4-methylpiperidine-4-carboxylate can be achieved through different routes. One common approach involves a multi-step process starting from commercially available Ethyl N-benzyl-3-oxopiperidine-4-carboxylate []. The synthesis includes hydrogenation to remove the benzyl group, Boc protection of the nitrogen, methylation at the 4-position, oximation of the ketone, hydrolysis of the oxime, esterification, and finally, ammonolysis to yield the desired product.
The molecular structure of Ethyl N-Boc-4-methylpiperidine-4-carboxylate has been characterized by X-ray crystallography []. The analysis reveals a chair conformation for the piperidine ring, with the Boc group and the methyl substituent occupying equatorial positions to minimize steric hindrance. The crystal structure also shows intermolecular N—H⋯O hydrogen bonds, creating a porous three-dimensional network with solvent-free hydrophobic channels.
Argatroban Intermediate: This compound acts as a crucial starting material for preparing Argatroban, a synthetic direct thrombin inhibitor used clinically as an anticoagulant [].
Other Pharmaceutical Intermediates: Its versatility makes it valuable for synthesizing a wide range of pharmaceutical intermediates, particularly those targeting neurological disorders, cardiovascular diseases, and infectious diseases. Its derivatives have shown potential in drug discovery programs for Alzheimer's disease [] and as alphavbeta3 antagonists for osteoporosis, diabetic retinopathy and cancer [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: